4-[2-(4-Nitrophenyl)ethenyl]aniline
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Overview
Description
4-[2-(4-Nitrophenyl)ethenyl]aniline is an organic compound with the molecular formula C14H12N2O2 It is characterized by the presence of a nitrophenyl group and an aniline group connected via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenyl)ethenyl]aniline typically involves the reaction of 4-nitrobenzaldehyde with aniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the nitrophenyl and aniline groups. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenyl)ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
4-[2-(4-Nitrophenyl)ethenyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrophenyl)ethenyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can participate in electron transfer reactions, while the aniline group can form hydrogen bonds or other interactions with biological molecules. These interactions can influence various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-4’-nitrostilbene: Similar structure with a dimethylamino group instead of an aniline group.
N,N-Dimethyl-4-[2-(4-nitrophenyl)ethynyl]aniline: Contains an ethynyl linkage instead of an ethenyl linkage.
4-Ethynylaniline: Similar structure with an ethynyl group instead of an ethenyl group .
Uniqueness
4-[2-(4-Nitrophenyl)ethenyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitrophenyl and aniline groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
4629-58-7 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-[2-(4-nitrophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H12N2O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H,15H2 |
InChI Key |
CHIJEKAVDZLCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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